molecular formula C8H7N3O B115725 1-(1H-1,2,3-benzotriazol-6-yl)ethanone CAS No. 146519-40-6

1-(1H-1,2,3-benzotriazol-6-yl)ethanone

Cat. No. B115725
CAS RN: 146519-40-6
M. Wt: 161.16 g/mol
InChI Key: XZIUKEJTWSKJBW-UHFFFAOYSA-N
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Description

1-(1H-1,2,3-benzotriazol-6-yl)ethanone, also known as BTE, is a heterocyclic organic compound that contains a benzotriazole ring. This compound has attracted the attention of researchers due to its potential applications in various fields, including materials science, pharmaceuticals, and organic synthesis.

Mechanism of Action

The mechanism of action of 1-(1H-1,2,3-benzotriazol-6-yl)ethanone is not fully understood, but it is believed to involve the inhibition of enzymes and proteins. This compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter in the brain. This compound has also been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other foreign substances in the body.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In vitro studies have shown that this compound has antioxidant and anti-inflammatory properties, which may be beneficial for the treatment of various diseases. This compound has also been shown to have neuroprotective effects, which may be useful for the treatment of neurodegenerative diseases such as Alzheimer's disease.

Advantages and Limitations for Lab Experiments

1-(1H-1,2,3-benzotriazol-6-yl)ethanone has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. However, this compound also has some limitations, including its toxicity and potential for side effects. Researchers must be careful when handling this compound and should follow proper safety protocols to minimize the risk of exposure.

Future Directions

There are several future directions for research on 1-(1H-1,2,3-benzotriazol-6-yl)ethanone. One area of interest is the development of new synthetic methods for this compound and its derivatives. Another area of interest is the investigation of this compound's potential as a therapeutic agent for various diseases, including Alzheimer's disease, cancer, and infectious diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its biochemical and physiological effects.

Synthesis Methods

The synthesis of 1-(1H-1,2,3-benzotriazol-6-yl)ethanone can be achieved through several methods, including the reaction of 6-aminobenzotriazole with acetic anhydride, the reaction of 6-chlorobenzotriazole with potassium cyanate, and the reaction of 6-hydroxybenzotriazole with acetic anhydride. The most commonly used method is the reaction of 6-aminobenzotriazole with acetic anhydride, which yields this compound as a white crystalline solid.

Scientific Research Applications

1-(1H-1,2,3-benzotriazol-6-yl)ethanone has been extensively studied for its potential applications in various fields. In materials science, this compound has been used as a corrosion inhibitor for metals, as well as a stabilizer for polymers and plastics. In pharmaceuticals, this compound has been investigated for its potential as an antifungal and antibacterial agent, as well as a potential treatment for Alzheimer's disease. This compound has also been used in organic synthesis as a reagent for the synthesis of various compounds.

properties

CAS RN

146519-40-6

Molecular Formula

C8H7N3O

Molecular Weight

161.16 g/mol

IUPAC Name

1-(2H-benzotriazol-5-yl)ethanone

InChI

InChI=1S/C8H7N3O/c1-5(12)6-2-3-7-8(4-6)10-11-9-7/h2-4H,1H3,(H,9,10,11)

InChI Key

XZIUKEJTWSKJBW-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC2=NNN=C2C=C1

Canonical SMILES

CC(=O)C1=CC2=NNN=C2C=C1

synonyms

Ethanone, 1-(1H-benzotriazol-5-yl)- (9CI)

Origin of Product

United States

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